1,10-Diphenyl-1,3,7,9-decatetraene-5,6-dione
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Overview
Description
1,10-Diphenyl-1,3,7,9-decatetraene-5,6-dione is an organic compound with the molecular formula C22H18O2 and a molecular weight of 314.388 g/mol . This compound is characterized by its linear structure, which includes two phenyl groups attached to a decatetraene backbone with two ketone functionalities at positions 5 and 6 . It is a rare and unique chemical often used in early discovery research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Diphenyl-1,3,7,9-decatetraene-5,6-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of phenylacetylene and benzaldehyde derivatives in the presence of a catalyst to form the decatetraene backbone, followed by oxidation to introduce the ketone functionalities .
Industrial Production Methods
similar compounds are often synthesized using large-scale organic synthesis techniques involving batch reactors and continuous flow systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,10-Diphenyl-1,3,7,9-decatetraene-5,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex structures.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
1,10-Diphenyl-1,3,7,9-decatetraene-5,6-dione has several applications in scientific research:
Biology: The compound’s interactions with biological molecules are studied to understand its potential biological activity.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,10-Diphenyl-1,3,7,9-decatetraene-5,6-dione involves its interaction with molecular targets through its conjugated system and ketone functionalities. These interactions can lead to various chemical transformations, including electron transfer and radical formation . The specific pathways involved depend on the reaction conditions and the presence of other reagents .
Comparison with Similar Compounds
Similar Compounds
1,8-Diphenyl-1,3,5,7-octatetraene: Similar in structure but lacks the ketone functionalities.
1,7-Diphenyl-1,6-heptadiene-3,5-dione: A non-phenolic curcuminoid model with similar photochemical properties.
1,10-Phenanthroline-5,6-dione: An ortho-quinoidal compound used as an electron transfer mediator.
Properties
CAS No. |
130645-10-2 |
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Molecular Formula |
C22H18O2 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
(1E,3E,7E,9E)-1,10-diphenyldeca-1,3,7,9-tetraene-5,6-dione |
InChI |
InChI=1S/C22H18O2/c23-21(17-9-7-15-19-11-3-1-4-12-19)22(24)18-10-8-16-20-13-5-2-6-14-20/h1-18H/b15-7+,16-8+,17-9+,18-10+ |
InChI Key |
KRSCDLWSPVQHBY-FVRNMFRHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C/C(=O)C(=O)/C=C/C=C/C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC(=O)C(=O)C=CC=CC2=CC=CC=C2 |
Origin of Product |
United States |
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